Foretinib

Catalog No.
S548153
CAS No.
849217-64-7
M.F
C34H34F2N4O6
M. Wt
632.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Foretinib

CAS Number

849217-64-7

Product Name

Foretinib

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C34H34F2N4O6

Molecular Weight

632.7 g/mol

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

XL880; XL 880; XL-880; GSK1363089; GSK 1363089; GSK-1363089; GSK089; EXEL2880; Foretinib.

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Description

The exact mass of the compound Foretinib is 632.24464 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Non-Small Cell Lung Cancer (NSCLC)

Foretinib has been extensively studied in the context of NSCLC, particularly in tumors with alterations in the c-Met gene. Mutations or amplifications in c-Met can lead to uncontrolled cell growth and contribute to tumor progression. Studies have shown promising results for Foretinib in combination with other therapies for patients with c-Met-positive NSCLC. A clinical trial published in The Lancet Oncology demonstrated that Foretinib combined with Erlotinib (another targeted therapy) improved progression-free survival compared to Erlotinib alone for patients with c-Met-positive NSCLC [1].

Other Solid Tumors

Research is ongoing to explore the efficacy of Foretinib in other solid tumors beyond NSCLC. Preclinical studies suggest potential benefits in various cancers, including:

  • Gastrointestinal Stromal Tumors (GIST) [2]
  • Hepatocellular Carcinoma (HCC) [3]
  • Papillary Thyroid Carcinoma [4]

Understanding Tumor Microenvironment

The tumor microenvironment plays a crucial role in cancer progression. Foretinib, beyond its direct effect on cancer cells, might also influence the tumor microenvironment. Studies suggest it could:

  • Inhibit the formation of blood vessels that supply tumors (angiogenesis) [5]
  • Suppress the activity of immune-suppressive cells within the tumor microenvironment [6]

These findings indicate that Foretinib might have additional benefits beyond just targeting cancer cells, potentially leading to more comprehensive anti-tumor effects.

Please note

Foretinib is still under investigation, and it is not currently a standard treatment for any type of cancer.

  • Turke et al., 2018:
  • Heinrich et al., 2003:
  • Liu et al., 2010:
  • Xing et al., 2013:
  • Mukherjee et al., 2011
  • Sosnowski et al., 2018:

Foretinib is a small molecule compound that acts as a multikinase inhibitor, primarily targeting receptor tyrosine kinases such as c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2). It was developed by Exelixis and is under investigation for its potential in treating various cancers, particularly those characterized by aberrant MET signaling. The compound's chemical formula is C34H34F2N4O6C_{34}H_{34}F_{2}N_{4}O_{6}, and it has a molecular weight of approximately 632.65 g/mol . Foretinib is designed to inhibit multiple signaling pathways involved in tumor growth, metastasis, and angiogenesis, making it a candidate for targeted cancer therapies .

Foretinib's primary mechanism of action involves targeting and inhibiting the c-Met and VEGFR-2 tyrosine kinases []. These kinases play a critical role in promoting cancer cell growth, survival, and metastasis by activating various signaling pathways.

  • c-Met Inhibition

    Overexpression or mutations in the c-Met gene are observed in various cancers. Foretinib binds to the ATP-binding pocket of c-Met, preventing it from binding to ATP, the essential energy source for its activity. This disrupts downstream signaling pathways like MAPK and PI3K/Akt, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

  • VEGFR-2 Inhibition

    VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels. Tumors require a constant supply of blood for oxygen and nutrients, making VEGFR-2 a potential target for cancer therapy. Foretinib binds to VEGFR-2, hindering its ability to bind to VEGF (vascular endothelial growth factor), the primary driver of angiogenesis. This ultimately leads to decreased tumor vascularization and oxygen/nutrient deprivation, hindering tumor growth and promoting cell death.

  • Diarrhea
  • Nausea and vomiting
  • Fatigue
  • Rash
  • Peripheral edema (swelling)
  • Hypertension (high blood pressure)
To construct its complex structure. While specific detailed synthetic routes are proprietary and not extensively documented in public literature, it generally includes the formation of key functional groups such as the morpholine moiety and fluorinated aromatic rings. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield of the final product .

Foretinib exhibits significant biological activity by inhibiting the activation of key kinases involved in cancer progression. Specifically, it decreases cell proliferation and promotes apoptosis in various cancer cell lines. In vitro studies have shown that foretinib enhances radiosensitivity in esophageal squamous carcinoma cells by inducing apoptosis and causing G2/M phase cell cycle arrest . The drug modulates the expression of proteins associated with apoptosis, such as Bcl-2 and Bax, thus influencing the mitochondrial apoptotic pathway .

Foretinib is primarily investigated for its application in oncology as a targeted therapy for various solid tumors. Its ability to inhibit multiple receptor tyrosine kinases makes it suitable for treating cancers with known MET mutations or overexpression. Clinical trials have evaluated its efficacy in conditions like hereditary papillary renal cell carcinoma and other malignancies associated with aberrant MET signaling . Despite its potential, development has faced challenges, leading to discontinuation in some clinical studies as of 2015 .

Interaction studies have highlighted foretinib's role in modulating various signaling pathways through its kinase inhibition profile. It has been shown to interact with several other kinases beyond c-Met and VEGFR-2, including RON, AXL, Tie-2, c-KIT, Flt-3, and PDGFR. These interactions suggest a broad spectrum of activity that could be leveraged for combination therapies in cancer treatment . Understanding these interactions is crucial for predicting potential side effects and optimizing therapeutic regimens.

Several compounds exhibit similar mechanisms of action or target profiles as foretinib. Notable examples include:

Compound NameTarget KinasesUnique Features
Cabozantinibc-Met, VEGFRFDA-approved; used for advanced renal cell carcinoma
Crizotinibc-Met, ALKFirst-in-class ALK inhibitor; used for non-small cell lung cancer
AxitinibVEGFRSelective VEGFR inhibitor; approved for renal cell carcinoma

Foretinib's uniqueness lies in its balanced inhibition across multiple receptor tyrosine kinases simultaneously, which may provide advantages in treating tumors with complex signaling networks compared to more selective inhibitors like cabozantinib or crizotinib .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

632.24464114 g/mol

Monoisotopic Mass

632.24464114 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81FH7VK1C4

Mechanism of Action

Activation of MET by mutation is the causative factor in an inherited kidney cancer syndrome, hereditary papilliary renal cell carcinaoma. Mutational activation of MET has also been found in sporadic kidney cancer, lung carcinomas and head and neck carcinomas. MET is a key driver of tumor cell growth, motility, invasion, metastasis and angiogenesis. Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability and demonstrates nanomolar potency against its targets, VEGFR, MET, which translates to potent activity in cellular assays. In preclinical studies, Foretinib, developed as a balanced inhibitor of these receptor tyrosine kinases, potently inhibited both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas. The compound also demonstrated dose-dependent growth inhibition in tumor models of breast, colorectal, non-small cell lung cancer and glioblastoma and has been shown to cause substantial tumor regression in all models tested.

Wikipedia

Foretinib

Dates

Modify: 2023-08-15
1: Bénard J. [ROS1 fusion proteins, targets of foretinib]. Bull Cancer. 2014 Jan 1;101(1):4. French. PubMed PMID: 24649496.
2: Davare MA, Saborowski A, Eide CA, Tognon C, Smith RL, Elferich J, Agarwal A, Tyner JW, Shinde UP, Lowe SW, Druker BJ. Foretinib is a potent inhibitor of oncogenic ROS1 fusion proteins. Proc Natl Acad Sci U S A. 2013 Nov 26;110(48):19519-24. doi: 10.1073/pnas.1319583110. Epub 2013 Nov 11. PubMed PMID: 24218589; PubMed Central PMCID: PMC3845150.
3: Shah MA, Wainberg ZA, Catenacci DV, Hochster HS, Ford J, Kunz P, Lee FC, Kallender H, Cecchi F, Rabe DC, Keer H, Martin AM, Liu Y, Gagnon R, Bonate P, Liu L, Gilmer T, Bottaro DP. Phase II study evaluating 2 dosing schedules of oral foretinib (GSK1363089), cMET/VEGFR2 inhibitor, in patients with metastatic gastric cancer. PLoS One. 2013;8(3):e54014. doi: 10.1371/journal.pone.0054014. Epub 2013 Mar 14. PubMed PMID: 23516391; PubMed Central PMCID: PMC3597709.
4: Logan TF. Foretinib (XL880): c-MET inhibitor with activity in papillary renal cell cancer. Curr Oncol Rep. 2013 Apr;15(2):83-90. doi: 10.1007/s11912-013-0299-3. Review. PubMed PMID: 23408121.
5: Choueiri TK, Vaishampayan U, Rosenberg JE, Logan TF, Harzstark AL, Bukowski RM, Rini BI, Srinivas S, Stein MN, Adams LM, Ottesen LH, Laubscher KH, Sherman L, McDermott DF, Haas NB, Flaherty KT, Ross R, Eisenberg P, Meltzer PS, Merino MJ, Bottaro DP, Linehan WM, Srinivasan R. Phase II and biomarker study of the dual MET/VEGFR2 inhibitor foretinib in patients with papillary renal cell carcinoma. J Clin Oncol. 2013 Jan 10;31(2):181-6. doi: 10.1200/JCO.2012.43.3383. Epub 2012 Dec 3. PubMed PMID: 23213094; PubMed Central PMCID: PMC3532390.
6: Shapiro GI, McCallum S, Adams LM, Sherman L, Weller S, Swann S, Keer H, Miles D, Müller T, Lorusso P. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral foretinib, a multi-kinase inhibitor, in patients with solid tumors. Invest New Drugs. 2013 Jun;31(3):742-50. doi: 10.1007/s10637-012-9881-z. Epub 2012 Oct 6. PubMed PMID: 23054208.
7: Seiwert T, Sarantopoulos J, Kallender H, McCallum S, Keer HN, Blumenschein G Jr. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. Invest New Drugs. 2013 Apr;31(2):417-24. doi: 10.1007/s10637-012-9861-3. Epub 2012 Aug 24. PubMed PMID: 22918720; PubMed Central PMCID: PMC3589657.
8: Huynh H, Ong R, Soo KC. Foretinib demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma. Angiogenesis. 2012 Mar;15(1):59-70. doi: 10.1007/s10456-011-9243-z. Epub 2011 Dec 21. PubMed PMID: 22187171.
9: Dufies M, Jacquel A, Robert G, Cluzeau T, Puissant A, Fenouille N, Legros L, Raynaud S, Cassuto JP, Luciano F, Auberger P. Mechanism of action of the multikinase inhibitor Foretinib. Cell Cycle. 2011 Dec 1;10(23):4138-48. doi: 10.4161/cc.10.23.18323. Epub 2011 Dec 1. PubMed PMID: 22101270.
10: Kataoka Y, Mukohara T, Tomioka H, Funakoshi Y, Kiyota N, Fujiwara Y, Yashiro M, Hirakawa K, Hirai M, Minami H. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. Invest New Drugs. 2012 Aug;30(4):1352-60. doi: 10.1007/s10637-011-9699-0. Epub 2011 Jun 8. PubMed PMID: 21655918.

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